![molecular formula C15H16FN3O2S B2881008 2-ethoxy-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893937-66-1](/img/structure/B2881008.png)
2-ethoxy-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
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Overview
Description
2-ethoxy-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thieno[3,4-c]pyrazole core, which is a fused heterocyclic system, and is substituted with an ethoxy group and a fluorophenyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps, starting from commercially available starting materials One common synthetic route involves the formation of the thieno[3,4-c]pyrazole core through a cyclization reaction
For example, the synthesis may begin with the reaction of 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone to form an intermediate compound. This intermediate is then subjected to cyclization conditions to form the thieno[3,4-c]pyrazole core. Subsequent reactions introduce the ethoxy and fluorophenyl groups, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.
Biology: The compound’s biological activity has been explored, particularly its interactions with specific enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Due to its potential biological activity, the compound is being studied for its therapeutic applications, including its potential as an anti-inflammatory or anticancer agent.
Industry: The compound’s chemical properties make it suitable for use in various industrial applications, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it has been reported to possess a potent triple-acting PPARα, -γ, and -δ agonist profile .
Comparison with Similar Compounds
Similar Compounds
4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide: This compound shares structural similarities with 2-ethoxy-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide and exhibits similar biological activity.
2-methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid: Another compound with a similar core structure and potential biological applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thieno[3,4-c]pyrazole core
Biological Activity
2-ethoxy-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant effects.
The molecular formula of the compound is C15H16FN3O4S, with a molecular weight of approximately 353.4 g/mol. It is characterized by the presence of a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities.
1. Anti-inflammatory Activity
Recent studies have indicated that thieno[3,4-c]pyrazole derivatives exhibit significant anti-inflammatory properties. The compound was tested against lipopolysaccharide (LPS)-induced inflammation in vitro and demonstrated a reduction in nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) levels. This suggests that it may serve as a potential therapeutic agent for inflammatory diseases .
2. Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. In a study involving pyrazole derivatives, it was found that modifications to the thieno[3,4-c]pyrazole structure could enhance antibacterial efficacy by disrupting bacterial cell membranes . Specific tests revealed that derivatives similar to this compound had effective minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria.
3. Antioxidant Activity
Antioxidant assays have demonstrated that this compound can scavenge free radicals effectively. In an experiment assessing oxidative stress in erythrocytes exposed to toxins such as 4-nonylphenol, the compound significantly reduced the percentage of altered erythrocytes compared to controls . This highlights its potential as an antioxidant agent in protecting against oxidative damage.
Case Studies
Several case studies have been conducted to evaluate the biological activity of thieno[3,4-c]pyrazole derivatives:
Properties
IUPAC Name |
2-ethoxy-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2S/c1-2-21-7-14(20)17-15-12-8-22-9-13(12)18-19(15)11-5-3-10(16)4-6-11/h3-6H,2,7-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKAPEDSWAAIHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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